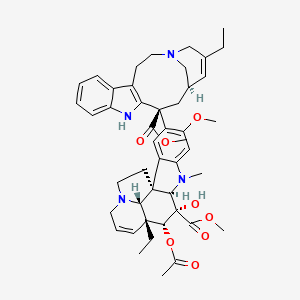
Anhidrovinblastina
Descripción general
Descripción
Anhydrovinblastine has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Anhydrovinblastine is a semisynthetic derivative of the vinca alkaloid vinblastine, with potential antineoplastic activity. Like vinblastine, anhydrovinblastine targets and binds to tubulin and inhibits microtubule formation, resulting in disruption of mitotic spindle assembly and causing tumor cell cycle arrest in the M phase.
Aplicaciones Científicas De Investigación
Terapia Antitumoral
La anhidrovinblastina es un derivado de la vinblastina, que es un agente antitumoral bien conocido . Se ha utilizado en la síntesis de nuevos derivados de agentes antitumorales para obtener compuestos novedosos con propiedades terapéuticas mejoradas .
Inhibición de la Proliferación Celular
Durante el curso de la proliferación celular, la this compound actúa como un inhibidor durante la metafase del ciclo celular . Al unirse a los microtúbulos, inhibe el desarrollo del huso mitótico .
Inhibición de los Mecanismos de Reparación del ADN y Síntesis de ARN
En las células tumorales, la this compound inhibe los mecanismos de reparación del ADN y la síntesis de ARN, bloqueando la ARN polimerasa dependiente del ADN .
Modificación de la Vinblastina
Según una patente de Eli Lilly , el grupo éster carboxílico de la vinblastina en la posición 16 se convirtió en amida en una reacción con amoníaco en reflujo . Esta modificación podría aplicarse potencialmente también a la this compound.
Hibridación con Ciclopéptido Antimitiótico
La investigación ha demostrado que la parte de cleavamina de la this compound puede hibridarse con el ciclopéptido antimitiótico fomopsina-A para obtener inhibidores potentes .
Tratamiento de Diversos Cánceres
La vinblastina, de la que se deriva la this compound, se utiliza en una variedad de regímenes de quimioterapia para el melanoma, el cáncer de pulmón de células no pequeñas, el cáncer testicular, el cáncer cerebral y el linfoma de Hodgkin . Es plausible que la this compound pueda tener aplicaciones similares.
Agentes Dirigidos a los Microtúbulos
Los alcaloides de la vinca, incluida la this compound, funcionan interrumpiendo la dinámica de los microtúbulos, provocando la detención mitótica y la muerte celular .
Superación de los Retos de Producción
Uno de los problemas clave que enfrentan las aplicaciones de los alcaloides de la vinca, incluida la this compound, es el establecimiento de una técnica de producción respetuosa con el medio ambiente basada en microorganismos, así como el aumento de la biodisponibilidad sin causar daño a la salud del paciente .
Mecanismo De Acción
Target of Action
Anhydrovinblastine, also known as Anhydrovincaleukoblastine, is a type of chemotherapy that primarily targets cancer cells . It works by stopping the cancer cells from separating into two new cells, thereby blocking the growth of the cancer .
Mode of Action
It is known that anhydrovinblastine and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the microtubules that form the mitotic spindle . This binding inhibits tubulin polymerization into microtubules, which are essential for cell division .
Biochemical Pathways
Anhydrovinblastine affects the biochemical pathways involved in cell division. By binding to tubulin, it disrupts the formation of microtubules, structures that are crucial for the separation of chromosomes during cell division . This disruption prevents the cancer cells from dividing and growing . The biosynthesis of Anhydrovinblastine involves various enzymes and metabolic pathways in the plant Catharanthus roseus .
Pharmacokinetics
The pharmacokinetics of Anhydrovinblastine were characterized by a two-compartment model, with a mean clearance of 26.4 l/h per m² and a median terminal half-life of 18 hours . These properties impact the bioavailability of the drug, determining how quickly it is cleared from the body and how long it remains effective .
Result of Action
The primary result of Anhydrovinblastine’s action is the inhibition of cancer cell growth. By preventing the formation of microtubules, it stops the cancer cells from dividing and proliferating . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .
Action Environment
The action of Anhydrovinblastine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability . Additionally, the physiological environment within the body, such as the pH and the presence of certain enzymes, can also impact the action of Anhydrovinblastine .
Análisis Bioquímico
Biochemical Properties
Anhydrovinblastine plays a crucial role in biochemical reactions, particularly in the biosynthesis of vinblastine. It interacts with various enzymes, proteins, and biomolecules. One of the key enzymes involved is α-3′,4′-anhydrovinblastine synthase (AVLBS), which catalyzes the coupling of vindoline and catharanthine to produce anhydrovinblastine . This enzyme belongs to the class III basic peroxidases and is essential for the formation of the dimeric structure of anhydrovinblastine . Additionally, anhydrovinblastine interacts with other intermediate compounds in the biosynthetic pathway, highlighting its importance in the production of therapeutic alkaloids .
Cellular Effects
Anhydrovinblastine exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with microtubule dynamics, leading to mitotic arrest and cell death . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, anhydrovinblastine has been shown to inhibit the formation of the mitotic spindle, thereby blocking cell division . It also impacts the DNA repair and RNA synthesis mechanisms, further contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of anhydrovinblastine involves its interaction with tubulin, a key protein in the formation of microtubules . Anhydrovinblastine binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death . This interaction inhibits the polymerization of tubulin, preventing the formation of functional microtubules and disrupting the cell cycle . Additionally, anhydrovinblastine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anhydrovinblastine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that anhydrovinblastine remains stable under specific conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to anhydrovinblastine in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with potential implications for cancer therapy .
Dosage Effects in Animal Models
The effects of anhydrovinblastine vary with different dosages in animal models. At lower doses, anhydrovinblastine exhibits significant antitumor activity without causing severe toxicity . At higher doses, the compound can induce toxic or adverse effects, including neurotoxicity and myelosuppression . Threshold effects have been observed, where the therapeutic benefits of anhydrovinblastine are maximized at specific dosage levels, while minimizing adverse effects .
Metabolic Pathways
Anhydrovinblastine is involved in the metabolic pathways of vinca alkaloids. It is synthesized through the coupling of vindoline and catharanthine, catalyzed by α-3′,4′-anhydrovinblastine synthase . This enzyme-mediated reaction is a key step in the biosynthesis of vinblastine and other related alkaloids . The metabolic pathways of anhydrovinblastine also involve various intermediate compounds and cofactors, contributing to the overall production of therapeutic alkaloids .
Transport and Distribution
Anhydrovinblastine is transported and distributed within cells and tissues through specific transporters and binding proteins. In Catharanthus roseus, the compound is localized in the vacuoles of leaf cells, where it undergoes further biosynthetic transformations . The transport of anhydrovinblastine involves its movement from the epidermis to laticifers/idioblasts, where it is condensed with vindoline to form the dimeric structure . This transport mechanism ensures the efficient distribution and accumulation of anhydrovinblastine within the plant tissues .
Subcellular Localization
The subcellular localization of anhydrovinblastine is primarily within the vacuoles of Catharanthus roseus cells . The enzyme α-3′,4′-anhydrovinblastine synthase, responsible for its synthesis, is also localized in the vacuoles . This compartmentalization is crucial for the biosynthesis and accumulation of anhydrovinblastine, as it allows for the efficient conversion of precursor molecules into the final dimeric structure . The vacuolar localization also protects the compound from potential degradation and ensures its availability for further biosynthetic processes .
Propiedades
Número CAS |
38390-45-3 |
|---|---|
Fórmula molecular |
C46H56N4O8 |
Peso molecular |
793.0 g/mol |
Nombre IUPAC |
methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29?,38?,39?,40?,43-,44-,45+,46+/m1/s1 |
Clave InChI |
FFRFGVHNKJYNOV-YMNHSNPGSA-N |
SMILES |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES isomérico |
CCC1=CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES canónico |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
| 38390-45-3 | |
Sinónimos |
3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


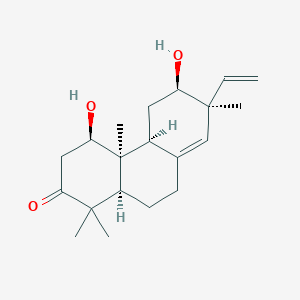
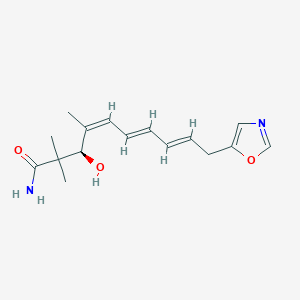
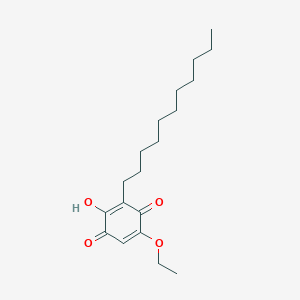
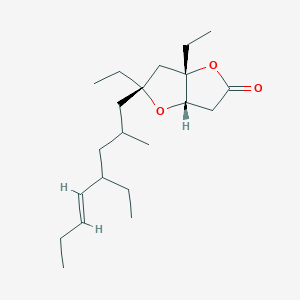

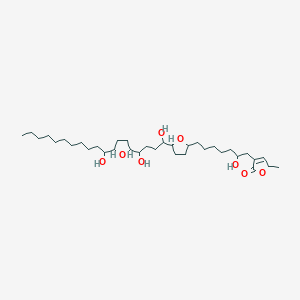
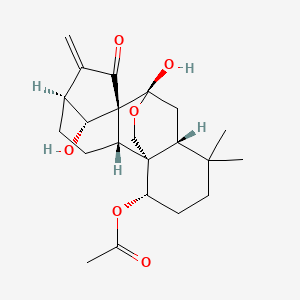
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)
![N-[(2S,3S,4R)-4-[(N'-benzyl-N-cyanocarbamimidoyl)amino]-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-6-yl]acetamide](/img/structure/B1248183.png)
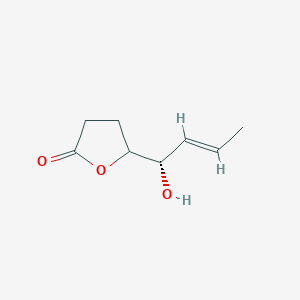
![3-[[(10E,12E,18E,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248185.png)

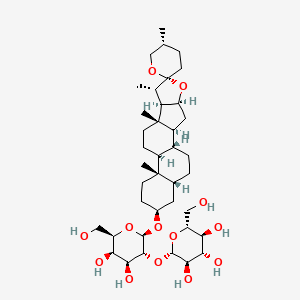
![(1R,10R)-12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione](/img/structure/B1248190.png)
